molecular formula C4H9ClN2O B13353120 3-Aminobut-2-enamide hydrochloride

3-Aminobut-2-enamide hydrochloride

Cat. No.: B13353120
M. Wt: 136.58 g/mol
InChI Key: FSKDINDBIALALQ-OLGQORCHSA-N
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Description

3-Aminobut-2-enamide hydrochloride is a chemical compound with the molecular formula C4H8N2O·HCl. It is a derivative of butenamide and is characterized by the presence of an amino group and an enamide functional group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminobut-2-enamide hydrochloride can be achieved through several methods. One common approach involves the direct N-dehydrogenation of amides to enamides. This reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serves as both the electrophilic activator and the oxidant . The reaction is characterized by its simple setup and broad substrate scope.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Aminobut-2-enamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted enamides, amine derivatives, and various oxidized products, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Aminobut-2-enamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. Its reactivity is influenced by the presence of the amino and enamide functional groups, which can engage in hydrogen bonding, nucleophilic attack, and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its hydrochloride form enhances its solubility and stability, making it more suitable for certain industrial and research applications compared to its non-hydrochloride counterparts .

Properties

Molecular Formula

C4H9ClN2O

Molecular Weight

136.58 g/mol

IUPAC Name

(Z)-3-aminobut-2-enamide;hydrochloride

InChI

InChI=1S/C4H8N2O.ClH/c1-3(5)2-4(6)7;/h2H,5H2,1H3,(H2,6,7);1H/b3-2-;

InChI Key

FSKDINDBIALALQ-OLGQORCHSA-N

Isomeric SMILES

C/C(=C/C(=O)N)/N.Cl

Canonical SMILES

CC(=CC(=O)N)N.Cl

Origin of Product

United States

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